Methyldiphenylphosphine
Overview
Description
Synthesis Analysis
The synthesis of methyldiphenylphosphine involves methods that yield sterically demanding phosphines with bulky benzhydryl groups, as seen in the synthesis of RuII, PdII, and PtII complexes with aminophosphine and phosphinite ligands based on the 2,6-dibenzhydryl-4-methylphenyl core (Pandey et al., 2018). Another approach involves the synthesis of new chiral aminodiphosphine ligands, which are derived from optically pure sec-butylamine or α-methylbenzylamine (Bianchini et al., 1997).
Molecular Structure Analysis
The molecular structure of methyldiphenylphosphine and related compounds has been extensively studied. For instance, the molecular structure of tetramethyldiphosphine in the gas phase determined by electron diffraction shows the geometric parameters essential for understanding its structural characteristics (Mcadam et al., 1970).
Chemical Reactions and Properties
Chemical reactions involving methyldiphenylphosphine include its interaction with oxygen, ozone, sulfur, selenium, tellurium, primary and secondary amines, silver salts, Grignard and silylmetallic compounds, alcohol, and paraformaldehyde, leading to a variety of derivatives and demonstrating its reactive versatility (Maier, 1963).
Physical Properties Analysis
Investigations into the physical properties of methyldiphenylphosphine and its complexes include studies on its electron-diffraction structure, revealing significant insights into its molecular geometry and bond lengths, indicative of its steric and electronic environment (Elder et al., 1981).
Chemical Properties Analysis
The chemical properties of methyldiphenylphosphine are influenced by its ability to participate in a variety of reactions, forming complexes with transition metals, and undergoing transformations that affect its coordination geometry and electronic structure. Its reactivity with different chemical reagents highlights its utility in synthesizing multifunctionalized compounds (Yoshifuji et al., 1995).
Scientific Research Applications
Solubility and Characterization
Methyldiphenylphosphine oxide, a derivative of methyldiphenylphosphine, has been studied for its solubility in various solvents, such as benzene, toluene, ethylbenzene, and others. This research is significant for understanding its behavior in different chemical environments (Fu-Heng Hu, Li-sheng Wang, & Shuang-Fei Cai, 2010).
Organometallic Chemistry
Methyldiphenylphosphine forms novel dinuclear organoplatinum(II) complexes with nicotinic acid. These complexes have potential as building blocks for metal-containing supramolecular assemblies (Michael G Crisp, S. Pyke, & L. Rendina, 2000).
Palladium-Mediated Arylation
Methyldiphenylphosphine derivatives have been used in palladium-mediated arylation processes. This method is valuable in the synthesis of novel P-chiral phosphines and PCP ligands (A. Bloomfield & S. Herzon, 2012).
Reactivity in Organic Synthesis
Phenyltelluromethyldiphenylphosphine oxide, another derivative, reacts with aldehydes and ketones to produce vinylic tellurides, a reaction important in organic synthesis (C. C. Silveira, A. L. Braga, & Rafael C. Guadagnin, 2003).
Crystallography and NMR Studies
Tetrakis(methyldiphenylphosphine)gold(I) hexafluorophosphate was analyzed using X-ray crystallography and NMR spectroscopy, revealing a nearly regular tetrahedral geometry. This is crucial for understanding the molecular structure of such compounds (R. C. Elder, E. Zeiher, Mark Onady, & R. Whittle, 1981).
Antitumor Activity
Methyldiphenylphosphine-based gold(I), silver(I), and copper(I) complexes have been investigated for their in vitro cytotoxicity against various tumor cell lines. Such studies contribute to the development of new anticancer drugs (M. McKeage, P. Papathanasiou, G. Salem, Allan Sjaarda, G. Swiegers, P. Waring, & S. Wild, 1998).
Adsorption Studies
Research on the adsorption of methyldiphenylphosphine oxide on mercury electrodes from methanolic solutions contributes to understanding its interfacial behavior, which is essential in electrochemistry and materials science (P. Nikitas, A. Pappa-Louisi, & D. Jannakoudakis, 1984).
Structural Analysis in Gold Clusters
The impact of methyldiphenylphosphine on the structure of phosphine ligated gold clusters was studied using ion mobility spectrometry mass spectrometry. This research is vital for theoretical modeling of clusters and their applications in areas like catalysis and photovoltaics (M. Ligare, E. Baker, J. Laskin, & Grant E. Johnson, 2017).
Safety And Hazards
properties
IUPAC Name |
methyl(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13P/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZOIKQAUQOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164028 | |
Record name | Methyldiphenylphosphine | |
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Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | Methyldiphenylphosphine | |
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Product Name |
Methyldiphenylphosphine | |
CAS RN |
1486-28-8 | |
Record name | Methyldiphenylphosphine | |
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Record name | Methyldiphenylphosphine | |
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Record name | Methyldiphenylphosphine | |
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Record name | Methyldiphenylphosphine | |
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Record name | Methyldiphenylphosphine | |
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Record name | METHYLDIPHENYLPHOSPHINE | |
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